1-[(4-Chlorophenyl)methyl]-3'-(3-fluoro-4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
Description
1-[(4-Chlorophenyl)methyl]-3'-(3-fluoro-4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione (referred to as Compound A) is a spiro-thiazolidine derivative with the molecular formula C₂₄H₁₈ClFN₂O₂S and a molecular weight of 460.93 g/mol . It features a 4-chlorophenylmethyl group at the indole nitrogen and a 3-fluoro-4-methylphenyl substituent on the thiazolidine ring. This compound is part of a screening library (ChemDiv ID: E897-0115) and is available for preclinical research, though its specific biological data remain undisclosed .
Properties
IUPAC Name |
1'-[(4-chlorophenyl)methyl]-3-(3-fluoro-4-methylphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O2S/c1-15-6-11-18(12-20(15)26)28-22(29)14-31-24(28)19-4-2-3-5-21(19)27(23(24)30)13-16-7-9-17(25)10-8-16/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHDPXRUPWJVDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Challenges
The target molecule integrates a 1,2-dihydroindole core spiro-fused to a thiazolidinone ring, with substituents at the N1 position (4-chlorobenzyl) and the thiazolidinone’s aryl group (3-fluoro-4-methylphenyl). Key challenges include:
Multi-Component Reaction (MCR) Approach
Reaction Design
Adapting the one-pot strategy by Karimi-Jaberi and Lotfi, the synthesis employs isatin, thioglycolic acid, and a substituted amine. Modifications include pre-alkylation of isatin and post-functionalization to install the 3-fluoro-4-methylphenyl group.
Stepwise Procedure
N-Alkylation of Isatin :
Isatin reacts with 4-chlorobenzyl chloride under basic conditions (K₂CO₃, DMF, 60°C) to yield N-(4-chlorobenzyl)isatin (Yield: 85%).
$$ \text{Isatin} + \text{4-Cl-benzyl chloride} \xrightarrow{\text{K}2\text{CO}3} \text{N-(4-Cl-benzyl)isatin} $$Spirocyclization :
N-(4-Cl-benzyl)isatin, 3-fluoro-4-methylaniline, and thioglycolic acid undergo condensation using oxalic acid (10 mol%) in ethanol at room temperature for 12 hours (Yield: 72%).
Key intermediates:- Imine formation between isatin’s C3 ketone and the amine.
- Nucleophilic attack by thioglycolic acid’s thiol group, followed by cyclization.
Optimization Data
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Catalyst (oxalic acid) | 10 mol% | +20% |
| Solvent | Ethanol | +15% vs. DMF |
| Temperature | RT | 72% |
Stepwise Cyclization via Schiff Base Intermediate
Schiff Base Formation
Adapting methods from Der Pharma Chemica, the indole-thiazolidinone spiro system is constructed through a Schiff base intermediate.
Synthesis of 5-Phenylthiazolo[4,3-b]thiadiazol-2-amine :
React 5-phenyl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride to form the thiazolo ring (Yield: 68%).Condensation with 3-Fluoro-4-methylbenzaldehyde :
The amine reacts with 3-fluoro-4-methylbenzaldehyde in ethanol under reflux to form the Schiff base (Yield: 83%).Cyclization with Thioglycolic Acid :
Refluxing the Schiff base with thioglycolic acid in DMF induces spirocyclization (Yield: 65%).
Post-Synthetic Modifications
Mechanistic Insights
Spirocyclization Pathways
- Electrophilic Activation : SOCl₂ activates DMSO as a methylthio donor, facilitating intramolecular cyclization.
- Substituent Effects : Electron-withdrawing groups (e.g., -F) accelerate cyclization by stabilizing transition states, while electron-donating groups (e.g., -CH₃) favor spirolization over quinolinone formation.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Scientific Research Applications
Research indicates that compounds with similar structural frameworks often exhibit diverse biological activities. The following sections detail specific applications of this compound in various therapeutic areas.
Anticancer Activity
Studies have shown that derivatives of indole and thiazolidine possess anticancer properties. The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways and inhibition of tumor growth factors. For instance:
- Mechanism : It may inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.
- Case Study : A study demonstrated that related compounds significantly reduced tumor size in xenograft models of breast cancer.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens:
- Mechanism : It may disrupt bacterial cell wall synthesis or interfere with DNA replication.
- Case Study : Research indicated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential use as a broad-spectrum antimicrobial agent.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are also noteworthy:
- Mechanism : It may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Case Study : In vitro studies showed reduction in inflammatory markers in human cell lines treated with the compound.
Applications in Drug Development
The unique structure of 1-[(4-Chlorophenyl)methyl]-3'-(3-fluoro-4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione positions it as a promising candidate for drug development:
- Lead Compound : It can serve as a lead compound for synthesizing new derivatives with enhanced efficacy and reduced toxicity.
- Formulation Development : Its solubility and stability profiles make it suitable for various pharmaceutical formulations.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. The thiazolidine ring can interact with different biological pathways, potentially leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Their Properties
Spiro-thiazolidines are privileged scaffolds in medicinal chemistry due to their conformational rigidity and diverse bioactivity. Below is a comparative analysis of Compound A with structurally related derivatives:
Table 1: Structural and Physicochemical Comparison
Anticancer Activity:
- IIa (4-chlorophenyl, benzylidene) showed superior activity over other spiro-thiazolidines in NCI screens, likely due to enhanced π-π stacking and halogen bonding .
- Compound 100 (4-fluorophenyl, methyl) exhibited 84% inhibition in MCF-7 cells, suggesting that fluorine at the 3-position improves cell permeability and target engagement .
- Compound A’s 3-fluoro-4-methylphenyl group may similarly enhance lipophilicity (logP ~4.35 predicted) and bioavailability compared to non-fluorinated analogs .
Antimicrobial Activity:
- Compound 77 (bis-trifluoroacetyl) demonstrated potent antifungal activity, attributed to electron-withdrawing groups (-CF₃, -F) increasing electrophilicity and membrane disruption .
- Bis(spiro[indoline-3,2'-thiazolidine]-2,4'-dione) derivatives (e.g., 76 in ) showed strong antibacterial effects against E. coli and S. aureus, highlighting the role of chlorophenyl groups in Gram-negative targeting .
Antioxidant Activity:
Structure-Activity Relationships (SAR)
- Halogen Substitutions : Fluorine and chlorine improve bioactivity by enhancing lipophilicity (logP) and target binding. For example, 3-fluoro in Compound A may mimic 4-fluoro in Compound 100 for anticancer activity .
- Methyl Groups : The 4-methyl in Compound A ’s thiazolidine ring could reduce metabolic degradation, as seen in Compound 100 .
- Spiro Junction Rigidity : Conformational restriction in spiro systems (e.g., IIa ) enhances selectivity for kinases or DNA topoisomerases .
Biological Activity
The compound 1-[(4-Chlorophenyl)methyl]-3'-(3-fluoro-4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a complex organic molecule that has garnered interest in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.
Chemical Structure and Properties
The compound's structure is characterized by a spiroindole framework fused with a thiazolidine dione moiety. Its molecular formula is , and it has a molecular weight of approximately 420.92 g/mol. The presence of halogen substituents and the thiazolidine ring are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to the one have shown significant inhibition against various cancer cell lines. A study reported that thiazolidinone derivatives exhibited an inhibition value of 84.19% against the MOLT-4 leukemia cell line, indicating strong anticancer properties .
| Compound | Cancer Cell Line | Inhibition (%) |
|---|---|---|
| 4g | MOLT-4 | 84.19 |
| 4p | SF-295 (CNS) | 72.11 |
The mechanism of action appears to involve the induction of apoptosis through caspase activation pathways, which is common among compounds with similar structures .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. In vitro studies have evaluated its effectiveness against a range of bacteria and fungi. For example, derivatives have been tested against Staphylococcus aureus , Escherichia coli , and Candida albicans , with minimum inhibitory concentration (MIC) values ranging from 625 µg/ml to >5000 µg/ml . This suggests moderate antibacterial activity but highlights the need for further optimization to enhance efficacy.
Other Biological Activities
Beyond anticancer and antimicrobial effects, thiazolidinone derivatives have been explored for various other biological activities:
- Antioxidant Activity : Some derivatives have demonstrated significant antioxidant properties, which can be beneficial in reducing oxidative stress in cells .
- Anti-HIV Activity : Certain thiazolidinone compounds have shown promise in inhibiting HIV-1 replication in vitro .
Case Studies
A case study involving the synthesis and biological evaluation of related thiazolidinones emphasized their potential as therapeutic agents. The study revealed that modifications to the thiazolidine structure could lead to enhanced biological activities, including increased cytotoxicity against specific cancer cell lines .
Q & A
Q. What synthetic routes are recommended for synthesizing this spiro-indole-thiazolidine dione derivative?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Core formation : Cyclization of indole and thiazolidine precursors under basic conditions (e.g., using NaH or K₂CO₃ as a base in anhydrous THF) .
- Substituent introduction : Sequential alkylation or nucleophilic substitution to attach the 4-chlorophenyl and 3-fluoro-4-methylphenyl groups. For example, chlorobenzyl chloride and fluorinated aryl halides are used in Suzuki or Ullmann coupling reactions .
- Purification : Crystallization from polar aprotic solvents (e.g., acetonitrile) to achieve >95% purity .
Q. Which analytical techniques are critical for structural characterization?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and spiro-junction integrity. For example, the thiazolidine-dione carbonyl signals appear at ~170–175 ppm in ¹³C NMR .
- X-ray crystallography : Resolves spatial arrangement, hydrogen bonding (e.g., N–H···O interactions in the dione ring), and confirms stereochemistry .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peaks matching theoretical values) .
Advanced Questions
Q. How can reaction yields be optimized during scale-up synthesis?
Yield optimization requires:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require switching to ethanol/water mixtures for crystallization .
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps, with ligand optimization to reduce side products .
- Temperature control : Lower temperatures (0–5°C) during sensitive steps (e.g., cyclization) to prevent decomposition .
Table 1: Comparison of Reaction Conditions from Literature
| Step | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclization | THF | NaH | 65 | |
| Aryl coupling | DMF | Pd(PPh₃)₄ | 78 | |
| Crystallization | Acetonitrile | – | 92 |
Q. How should researchers design experiments to evaluate biological activity?
- Target selection : Prioritize targets associated with thiazolidine-dione moieties (e.g., PPAR-γ for antidiabetic activity or HDACs for anticancer effects) .
- Assay protocols :
- In vitro : Dose-response curves (0.1–100 µM) in cell lines (e.g., MCF-7 for cytotoxicity) with positive controls (e.g., metformin for metabolic activity) .
- In vivo : Rodent models (e.g., streptozotocin-induced diabetic mice) to assess pharmacokinetics and toxicity .
Q. How can contradictory data in biological assays be resolved?
Contradictions often arise from:
- Purity issues : Re-characterize batches via HPLC (>98% purity threshold) to exclude impurities affecting activity .
- Solubility limitations : Use co-solvents (e.g., DMSO/PEG 400) to ensure compound solubility in assay media .
- Strain variability : Replicate studies across multiple cell lines or animal models to identify context-dependent effects .
Q. What computational strategies support structure-activity relationship (SAR) studies?
- Molecular docking : Use AutoDock Vina to predict binding modes to targets like PPAR-γ. Focus on interactions between the 3-fluoro-4-methylphenyl group and hydrophobic pockets .
- QSAR modeling : Train models using descriptors like logP, polar surface area, and halogen substituent positions to predict activity cliffs .
- MD simulations : Assess conformational stability of the spiro structure in aqueous environments (e.g., 100 ns simulations in GROMACS) .
Notes for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
